4-(Pyridin-3-yl)benzonitrile

Catalog No.
S713668
CAS No.
294648-03-6
M.F
C12H8N2
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Pyridin-3-yl)benzonitrile

CAS Number

294648-03-6

Product Name

4-(Pyridin-3-yl)benzonitrile

IUPAC Name

4-pyridin-3-ylbenzonitrile

Molecular Formula

C12H8N2

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C12H8N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H

InChI Key

GJSLIWQSMSAADF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)C#N

4-(Pyridin-3-yl)benzonitrile is a bifunctional aromatic building block featuring a nitrile group and a meta-substituted pyridine ring. This specific isomeric arrangement defines its utility as an angular or 'bent' linker in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. Its distinct geometry and electronic properties are critical for creating non-linear structural motifs and influencing the photophysical and thermal characteristics of resulting materials, setting it apart from its linear isomer, 4-(pyridin-4-yl)benzonitrile. [1]

Substituting 4-(Pyridin-3-yl)benzonitrile with its linear positional isomer, 4-(pyridin-4-yl)benzonitrile, will lead to fundamentally different outcomes in materials synthesis. The 'bent' geometry imposed by the 3-pyridyl nitrogen is crucial for directing the formation of specific, non-linear crystal structures, such as helical chains. The linear geometry of the 4-pyridyl isomer produces simpler zigzag or linear structures under identical conditions. [1] This structural control is non-negotiable in crystal engineering, where topology dictates material properties like porosity, thermal stability, and solid-state luminescence, making the two isomers non-interchangeable for targeted material design.

Precursor Suitability: Directs Helical vs. Zigzag Polymer Architectures

The procurement of 4-(pyridin-3-yl)benzonitrile is justified when the goal is to synthesize non-linear or helical coordination networks. In a direct comparison using silver(I) nitrate, the 'bent' structure of 4-(pyridin-3-yl)benzonitrile (3-pbn) produced a one-dimensional *helical* chain polymer, [Ag(3-pbn)(NO3)]n. Under the same synthetic conditions, the linear isomer 4-(pyridin-4-yl)benzonitrile (4-pbn) formed a distinctly different one-dimensional *zigzag* chain, [Ag(4-pbn)(NO3)]n. [1] The N-Ag-N coordination angle for the 3-pbn polymer is 149.2°, confirming its role as an angular linker, whereas the angle for the 4-pbn polymer is 165.7°, approaching linearity. [1]

Evidence DimensionResulting Polymer Topology
Target Compound DataHelical Chain
Comparator Or Baseline4-(Pyridin-4-yl)benzonitrile: Zigzag Chain
Quantified DifferenceQualitatively different supramolecular structures (Helical vs. Zigzag)
ConditionsCoordination polymerization with Silver(I) Nitrate.

This directly impacts material selection for applications where framework topology determines function, such as in chiral separations or materials with specific pore geometries.

Thermal Behavior: Differentiated Stability in Coordination Polymers

Thermogravimetric analysis (TGA) of silver(I) coordination polymers reveals a measurable difference in thermal stability based on ligand geometry. The polymer synthesized with 4-(pyridin-3-yl)benzonitrile, [Ag(3-pbn)(NO3)], begins to decompose at 255 °C. In contrast, the polymer made from the linear 4-pyridyl isomer, [Ag(4-pbn)(NO3)], is stable up to 264 °C. [1]

Evidence DimensionDecomposition Onset Temperature (TGA)
Target Compound Data255 °C
Comparator Or BaselinePolymer with 4-(Pyridin-4-yl)benzonitrile: 264 °C
Quantified Difference-9 °C lower decomposition temperature
ConditionsThermogravimetric analysis of Ag(I) coordination polymers under a nitrogen atmosphere.

This defines the upper temperature limits for processing and application, a critical parameter for selecting precursors for materials intended for high-temperature environments.

Application-Critical Performance: Isomer-Dependent Solid-State Luminescence

The choice of isomer directly influences the solid-state photoluminescent properties of derived materials. The helical coordination polymer formed from 4-(pyridin-3-yl)benzonitrile exhibits a blue emission with a spectral maximum (λem) at 466 nm upon excitation at 360 nm. The zigzag polymer from the 4-pyridyl isomer displays a blue emission maximum at 450 nm under identical conditions. [1] This 16 nm red-shift is a direct consequence of the different crystal packing and intermolecular interactions dictated by the bent 3-pyridyl linker.

Evidence DimensionSolid-State Emission Maximum (λem)
Target Compound Data466 nm
Comparator Or BaselinePolymer with 4-(Pyridin-4-yl)benzonitrile: 450 nm
Quantified Difference16 nm red-shift
ConditionsSolid-state photoluminescence spectroscopy at room temperature, λex = 360 nm.

For applications in sensors, LEDs, or optical materials, this ability to tune the emission wavelength through precise isomeric precursor selection is a key performance differentiator.

Precursor for Non-Centrosymmetric or Helical MOFs and Coordination Polymers

This compound is the correct choice for the deliberate synthesis of materials with non-linear or helical topologies. Its defined angular geometry provides rational control over crystal packing, which is essential for developing materials for chiral recognition, nonlinear optics, or catalysis where symmetry and pore structure are critical. [1]

Development of Solid-State Emitters with Tuned Blue Luminescence

This linker is suitable for creating solid-state luminescent materials where the emission wavelength needs to be precisely tuned. The 16 nm red-shift observed compared to its linear isomer demonstrates its utility in developing phosphors or sensors where specific spectral characteristics are required for device performance. [1]

Building Block for Functional Materials with Defined Thermal Processing Windows

As a precursor for coordination polymers, this compound contributes to materials with a specific thermal stability profile. It is appropriate for synthetic processes and applications where the operational or curing temperature will not exceed its decomposition onset of ~255 °C. [1]

XLogP3

2.2

Wikipedia

4-(Pyridin-3-yl)benzonitrile

Dates

Last modified: 08-15-2023

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